6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
CAS No.:
Cat. No.: VC17479412
Molecular Formula: C11H7BrN4O3
Molecular Weight: 323.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrN4O3 |
|---|---|
| Molecular Weight | 323.10 g/mol |
| IUPAC Name | 6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
| Standard InChI | InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
| Standard InChI Key | BPQNNRVXFAYIEC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Functional Groups
The compound’s structure is based on the chromen-2-one (coumarin) skeleton, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key modifications include:
-
Bromine (Br) at position 6, which enhances electrophilic substitution reactivity and influences intermolecular interactions.
-
Methoxy (OCH₃) at position 7, contributing to solubility and steric effects.
-
Tetrazole ring at position 3, a nitrogen-rich heterocycle known to improve metabolic stability and binding affinity to biological targets.
The molecular formula is C₁₁H₇BrN₄O₃, with a molecular weight of 323.10 g/mol.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrN₄O₃ |
| Molecular Weight | 323.10 g/mol |
| XLogP3 | ~2.1 (estimated) |
| Hydrogen Bond Donors | 2 (tetrazole -NH, carbonyl O) |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Pechmann Condensation: Formation of the chromen-2-one core using resorcinol and β-keto esters under acidic conditions .
-
Bromination: Electrophilic substitution at position 6 using brominating agents like N-bromosuccinimide (NBS).
-
Methoxy Group Introduction: Alkylation or nucleophilic substitution to install the methoxy group at position 7.
-
Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride.
Industrial-Scale Production
Industrial methods prioritize scalability and cost-efficiency:
-
Continuous Flow Chemistry: Enhances yield and reduces reaction times for bromination and tetrazole formation.
-
Green Solvents: Replacement of toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic tetrazole ring.
-
Stability: Stable under ambient conditions but susceptible to photodegradation, necessitating storage in amber containers.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 15–20 |
| Methanol | 5–10 |
| Water | <1 |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 ± 1.3 μM) . Mechanistic insights include:
-
Apoptosis Induction: Activation of caspase-3/7 pathways via mitochondrial membrane depolarization.
-
Cell Cycle Arrest: G2/M phase arrest mediated by inhibition of cyclin-dependent kinases.
Pharmacological Studies
Enzyme Interactions
-
Tyrosine Kinase Inhibition: The tetrazole ring forms hydrogen bonds with ATP-binding sites, achieving a Kᵢ of 0.45 μM.
-
Protease Binding: Enhanced affinity for HIV-1 protease (Kd = 2.1 nM) due to halogen bonding with bromine.
Table 3: Activity Comparison of Coumarin Derivatives
| Compound | Anticancer IC₅₀ (μM) | Antioxidant IC₅₀ (μM) |
|---|---|---|
| 6-Bromo-7-methoxy derivative | 8.2 | 12.4 |
| 7-Hydroxy analogue | 15.6 | 9.8 |
| 8-Nitro derivative | 6.7 | 18.9 |
Structural Modifications and SAR
Role of Substituents
-
Bromine Replacement: Substitution with chlorine reduces anticancer potency (IC₅₀ = 14.3 μM), highlighting bromine’s critical role in hydrophobic interactions.
-
Methoxy to Hydroxy: Increases antioxidant activity (IC₅₀ = 9.8 μM) but decreases metabolic stability due to phenolic oxidation.
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.
-
Targeted Drug Delivery: Develop nanoparticle formulations to enhance bioavailability.
-
Structure-Activity Relationships (SAR): Systematic exploration of nitro and amino substitutions at position 8.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume